Cas no 945299-20-7 (2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile)

2-(2,4-ジメトキシフェニル)アミノ-5-ニトロベンゾニトリルは、有機合成中間体として重要な化合物です。その分子構造は、2,4-ジメトキシフェニルアミンと5-ニトロベンゾニトリルが結合した特徴的な骨格を持ち、電子求引性のニトロ基と電子供与性のメトキシ基を併せ持つため、特異的な電子特性を示します。この化合物は医薬品や機能性材料の合成前駆体としての応用可能性があり、特に複雑な芳香族系化合物の構築において有用です。高い純度と安定性を備えており、研究用途での再現性が確保されています。

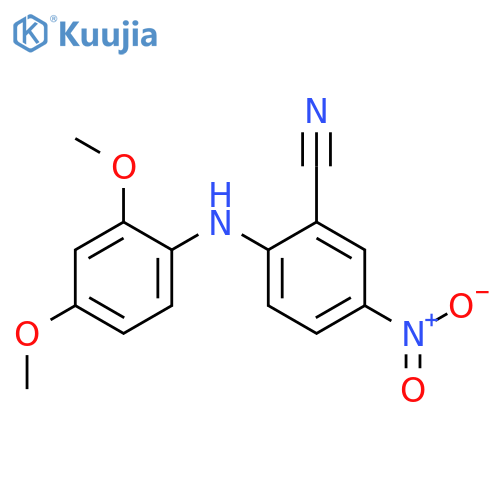

945299-20-7 structure

商品名:2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile

CAS番号:945299-20-7

MF:C15H13N3O4

メガワット:299.281423330307

MDL:MFCD09455393

CID:3156700

PubChem ID:7923092

2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-((2,4-Dimethoxyphenyl)amino)-5-nitrobenzonitrile

- MFCD09455393

- 2-(2,4-dimethoxyanilino)-5-nitrobenzonitrile

- CS-0358281

- AKOS000321667

- LS-01809

- 2-[(2,4-dimethoxyphenyl)amino]-5-nitrobenzonitrile

- 945299-20-7

- H23622

- STK501361

- SB82615

- ALBB-004894

- AKOS015941295

- 2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile

-

- MDL: MFCD09455393

- インチ: InChI=1S/C15H13N3O4/c1-21-12-4-6-14(15(8-12)22-2)17-13-5-3-11(18(19)20)7-10(13)9-16/h3-8,17H,1-2H3

- InChIKey: SAGBSDVXSDAQFQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 299.09060590Da

- どういたいしつりょう: 299.09060590Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 100Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB405096-5g |

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile; . |

945299-20-7 | 5g |

€637.00 | 2024-07-23 | ||

| abcr | AB405096-1g |

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile; . |

945299-20-7 | 1g |

€237.00 | 2024-07-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428951-5g |

2-((2,4-Dimethoxyphenyl)amino)-5-nitrobenzonitrile |

945299-20-7 | 97% | 5g |

¥7044.00 | 2024-04-24 | |

| TRC | D020090-1000mg |

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile |

945299-20-7 | 1g |

$ 480.00 | 2022-06-06 | ||

| TRC | D020090-500mg |

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile |

945299-20-7 | 500mg |

$ 300.00 | 2022-06-06 | ||

| abcr | AB405096-500 mg |

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile |

945299-20-7 | 500MG |

€195.40 | 2022-06-10 | ||

| Ambeed | A132843-1g |

2-((2,4-Dimethoxyphenyl)amino)-5-nitrobenzonitrile |

945299-20-7 | 97% | 1g |

$178.0 | 2024-04-16 | |

| A2B Chem LLC | AI95412-10g |

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile |

945299-20-7 | >95% | 10g |

$1134.00 | 2024-07-18 | |

| A2B Chem LLC | AI95412-1g |

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile |

945299-20-7 | >95% | 1g |

$439.00 | 2024-07-18 | |

| A2B Chem LLC | AI95412-5g |

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile |

945299-20-7 | >95% | 5g |

$787.00 | 2024-07-18 |

2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

945299-20-7 (2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile) 関連製品

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 857369-11-0(2-Oxoethanethioamide)

- 2279938-29-1(Alkyne-SS-COOH)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:945299-20-7)2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile

清らかである:99%/99%

はかる:1g/5g

価格 ($):160.0/479.0